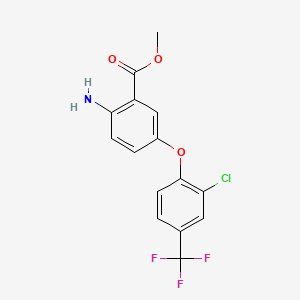

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate

Descripción general

Descripción

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an amino group attached to a benzoate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Halogenation: The aromatic ring is halogenated using chlorine gas or a chlorinating agent like sulfuryl chloride.

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

Coupling Reaction: The final step involves coupling the chlorinated and trifluoromethylated aromatic compound with 2-amino-5-hydroxybenzoate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Iron powder, tin chloride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aromatic compounds.

Coupling: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Herbicidal Applications

1. Herbicide Development:

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is primarily recognized for its herbicidal properties. It belongs to a class of substituted phenoxybenzoic acids that exhibit high efficacy as herbicides. The compound's structure allows it to interfere with plant growth by inhibiting specific biochemical pathways essential for plant development.

- Mechanism of Action: The compound acts by mimicking natural plant hormones, disrupting normal growth processes. This leads to stunted growth or death in susceptible plant species, making it effective against a range of weeds.

- Field Studies: Various field trials have demonstrated its effectiveness against common agricultural weeds, providing substantial evidence for its use in crop protection strategies. For example, studies have shown that formulations containing this compound can significantly reduce weed biomass in treated areas compared to untreated controls .

Chemical Synthesis Applications

2. Intermediate in Organic Synthesis:

this compound serves as an important intermediate in the synthesis of other chemical compounds. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The presence of the chloro and amino groups makes it a suitable substrate for nucleophilic attacks, facilitating the formation of more complex molecules.

- Synthesis of Pharmaceuticals: This compound can be utilized in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways influenced by phenoxy and benzoate moieties .

Toxicological Studies

3. Toxicological Assessments:

Research has also focused on the toxicological aspects of this compound. Understanding its safety profile is crucial for regulatory approval and safe application in agricultural settings.

- Skin Sensitization Studies: The compound has been evaluated using the Local Lymph Node Assay (LLNA), which assesses the potential for skin sensitization. Results indicate varying degrees of sensitization potential, necessitating careful handling and application practices .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Herbicide Development | Effective against various weeds; mimics plant hormones | Significant reduction in weed biomass in field trials |

| Chemical Synthesis | Intermediate for nucleophilic substitution; used in pharmaceutical synthesis | Facilitates formation of complex organic compounds |

| Toxicological Studies | Evaluated for skin sensitization potential | Varying degrees of sensitization noted in studies |

Case Studies

Case Study 1: Field Trials on Weed Control

In a series of controlled field trials, this compound was applied at varying concentrations to assess its efficacy against specific weed species. Results indicated that higher concentrations led to a more significant reduction in weed populations, supporting its use as an effective herbicide in agricultural practices.

Case Study 2: Synthesis of Antineoplastic Agents

Research has demonstrated the use of this compound as an intermediate in synthesizing novel antineoplastic agents. The structural modifications facilitated by this compound have led to the development of new drugs with improved efficacy against cancer cells.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-5-chlorobenzoate

- Methyl 2-chloro-5-(trifluoromethyl)benzoate

- 2-Amino-5-chloro-2-fluorobenzophenone

Uniqueness

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chloro substituent enhances its stability and reactivity, making it a valuable compound for various applications.

Actividad Biológica

Methyl 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including the mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex aromatic structure characterized by several functional groups, including an amino group, a chloro substituent, and a trifluoromethyl group. The presence of these groups contributes to its unique biological properties.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |

| Molecular Formula | C15H12ClF3NO3 |

| Molecular Weight | 349.71 g/mol |

| CAS Number | 58105-66-1 |

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .

- Anti-inflammatory Properties : The compound has been explored for its potential in reducing inflammation. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it is believed to involve apoptosis induction and cell cycle arrest.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : In a comparative study, the compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, outperforming traditional antibiotics like ciprofloxacin in certain contexts .

- Cytotoxicity Assessment : A study involving various cancer cell lines reported that the compound exhibited IC50 values in the micromolar range, indicating potential for further development as an anticancer agent.

Research Applications

This compound is being investigated for various applications:

- Drug Development : Its unique chemical structure makes it a candidate for drug development targeting bacterial infections and cancer therapies.

- Material Science : The compound's stability and reactivity have led to its use in synthesizing advanced materials with specific properties, such as thermal stability.

Propiedades

IUPAC Name |

methyl 2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO3/c1-22-14(21)10-7-9(3-4-12(10)20)23-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQUFPZQGEZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206833 | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58105-66-1 | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058105661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.